Bienvenue dans la boutique en ligne BenchChem!

Pralidoxime Chloride

Regulatory approval Autoinjector formulation Emergency antidote procurement

Pralidoxime chloride (2-PAM chloride, 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride) is a monoquaternary pyridinium aldoxime with a molecular weight of 172.61 g/mol that functions as an acetylcholinesterase (AChE) reactivator. It is the archetypal oxime antidote developed for organophosphate (OP) poisoning, acting via nucleophilic attack by its single oxime group on the OP-phosphorylated serine residue in the AChE active site to restore enzymatic function.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 51-15-0
Cat. No. B1678035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralidoxime Chloride
CAS51-15-0
SynonymsPralidoxime Chloride;  2-PAM chloride;  Pralidoxime;  Pralidoxine chloride;  ComboPen;  Protopam chloride;  pralidoxime, 14C-labeled;  pralidoxime methyl sulfate;  pralidoxime nitrate (1:1); 
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=NO.[Cl-]
InChIInChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
InChIKeyHIGSLXSBYYMVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>25.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pralidoxime Chloride (CAS 51-15-0): A Monopyridinium AChE Reactivator for Organophosphate Antidote Procurement and Research


Pralidoxime chloride (2-PAM chloride, 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride) is a monoquaternary pyridinium aldoxime with a molecular weight of 172.61 g/mol that functions as an acetylcholinesterase (AChE) reactivator [1]. It is the archetypal oxime antidote developed for organophosphate (OP) poisoning, acting via nucleophilic attack by its single oxime group on the OP-phosphorylated serine residue in the AChE active site to restore enzymatic function [2]. Unlike bispyridinium oximes (e.g., obidoxime, trimedoxime, HI-6), pralidoxime chloride possesses a single quaternary pyridinium ring, conferring distinct physicochemical and pharmacokinetic properties that directly influence procurement decisions across military, emergency response, and research settings [3].

Why Pralidoxime Chloride Cannot Be Interchanged with Other In-Class Oxime Reactivators


Oxime AChE reactivators are not functionally interchangeable despite sharing a common therapeutic purpose. Pralidoxime chloride is a monopyridinium oxime (MW 172.6), whereas obidoxime, trimedoxime, methoxime, and HI-6 are bispyridinium oximes with molecular weights ranging from approximately 288 to 359 g/mol and two oxime groups per molecule [1]. These structural differences produce divergent reactivation spectra against specific OP agents, differential blood-brain barrier penetration, distinct intrinsic cytotoxicity profiles, and non-equivalent pharmacokinetic parameters [2]. Furthermore, pralidoxime chloride is the only oxime reactivator with FDA approval in the United States and is supplied in validated autoinjector formats (ATNAA, DuoDote) for military and civilian emergency use—a regulatory and logistical distinction that cannot be satisfied by unapproved analogs [3]. Substitution without consideration of these quantitative differences risks suboptimal therapeutic efficacy, regulatory non-compliance, and procurement chain discontinuity.

Quantitative Differentiation Evidence for Pralidoxime Chloride Against Comparator Oximes


FDA Regulatory Exclusivity and Validated Autoinjector Delivery Systems vs. Bispyridinium Oximes

Pralidoxime chloride is the only oxime AChE reactivator approved by the U.S. Food and Drug Administration (FDA), holding NDA 014134 (Protopam Chloride, Baxter Healthcare) and supplied in two FDA-approved autoinjector configurations: the ATNAA (military, approved 2002) and DuoDote (civilian EMS, approved 2006), each delivering 600 mg pralidoxime chloride per 2 mL intramuscular dose [1]. In contrast, obidoxime, trimedoxime, methoxime, and HI-6 lack any FDA approvals and are not available in validated emergency autoinjector formats in the United States, restricting their deployment to investigational or ex-U.S. settings [2]. This regulatory gap cannot be bridged by compound substitution and represents a categorical procurement differentiator for U.S.-based stockpiling programs including the Strategic National Stockpile's CHEMPACK initiative [3].

Regulatory approval Autoinjector formulation Emergency antidote procurement Military medical countermeasures

Monopyridinium Structure Enables Superior Blood-Brain Barrier Penetration vs. Bispyridinium Oximes

In vivo rat brain microdialysis studies demonstrate that pralidoxime achieves a mean blood-brain barrier (BBB) penetration of approximately 10%, with a striatal extracellular/blood concentration ratio of 0.093 ± 0.053 at 1 hour following a 50 mg/kg intravenous dose [1]. In vitro HPLC-based BBB screening across five clinically used oximes (pralidoxime, HI-6, obidoxime, trimedoxime, methoxime) found that pralidoxime, as the sole monoquaternary AChE reactivator, exhibited the highest BBB penetration among the group, with molecular weight identified as the most important determinant of passive transport [2]. By comparison, bispyridinium oximes such as obidoxime (MW 359.21), trimedoxime (MW ~358), and HI-6 (MW ~377) possess approximately double the molecular weight and two permanent positive charges, severely limiting their passive diffusion across the BBB. While pralidoxime's CNS penetration remains suboptimal in absolute terms, its monopyridinium architecture provides a quantifiable advantage when partial central reactivation is clinically desired [3].

Blood-brain barrier CNS penetration Monopyridinium oxime Pharmacokinetics

Chloride Salt Form Provides Superior Physicochemical Profile and Higher Potency per Gram vs. Iodide Salt

The chloride salt of pralidoxime (MW 172.61 g/mol) is the preferred pharmaceutical form due to three quantifiable advantages over the iodide salt (MW 264.07 g/mol): (1) approximately 53% higher molar potency per gram—each gram of chloride salt delivers 5.79 mmol of active pralidoxime cation vs. 3.79 mmol/g for the iodide salt [1]; (2) excellent water solubility at all temperatures enabling high-concentration aqueous formulations (up to 300 mg/mL for stabilized injectable solutions) [2]; and (3) physiologic compatibility that avoids the risk of iodism (chronic iodide toxicity) associated with prolonged administration of the iodide salt [3]. These advantages are formalized in the FDA-approved labeling, which explicitly states: 'The chloride is preferred because of physiologic compatibility, excellent water solubility at all temperatures, and high potency per gram, due to its low molecular weight' [1].

Salt form selection Water solubility Molecular weight efficiency Pharmaceutical formulation

Lower Intrinsic Cytotoxicity (Higher Recombinant Human AChE IC50) vs. All Major Bispyridinium Oximes

In a standardized in vitro panel using recombinant human acetylcholinesterase (HssAChE), pralidoxime (2-PAM) exhibited an IC50 of 878 ± 171 µM, the highest (i.e., least inhibitory) value among the five clinically used oximes tested [1]. By comparison, obidoxime showed an IC50 of 577 ± 113 µM, HI-6 203 ± 39 µM, trimedoxime 167 ± 33 µM, and methoxime 2010 ± 391 µM [1]. Pralidoxime's IC50 is 1.5-fold higher than obidoxime, 4.3-fold higher than HI-6, and 5.3-fold higher than trimedoxime, indicating a substantially wider margin before direct enzyme inhibition is observed. In cytotoxicity testing across three human cell lines (HepG2, ACHN, NHLF), pralidoxime was intermediate in toxicity among the tested oximes, with the study confirming that at least five structural features—including the number of oxime groups—modulate reactivator toxicity [2].

Cytotoxicity IC50 Human AChE Safety margin In vitro toxicology

Well-Characterized Human Pharmacokinetic Profile Supports Dosing Regimen Design vs. Limited Human PK Data for Alternative Oximes

Pralidoxime chloride has an extensively characterized human pharmacokinetic profile derived from both healthy volunteers and OP-poisoned patients. Key parameters include an apparent elimination half-life of 74–77 minutes, a steady-state volume of distribution (Vdss) of 0.60–2.7 L/kg consistent with extracellular fluid distribution, and negligible plasma protein binding [1]. Peak plasma concentration following a 600 mg intramuscular autoinjector dose reaches ≥4 µg/mL (the minimum therapeutic concentration) within approximately 16 minutes [2]. A 1000 mg intramuscular dose produces a mean Cmax of 7.5 ± 1.7 µg/mL in healthy volunteers at a tmax of 34 minutes [2]. In contrast, human pharmacokinetic data for obidoxime, trimedoxime, and HI-6 are sparse, derived primarily from small investigational studies outside the U.S., and lack the standardized FDA-reviewed dataset available for pralidoxime chloride [3]. This pharmacokinetic certainty directly supports regulatory-compliant dosing protocol design, therapeutic drug monitoring, and continuous infusion regimen optimization.

Pharmacokinetics Half-life Volume of distribution Therapeutic drug monitoring Human dosing

Hydroxylamine-Stabilized Aqueous Formulations Withstand Terminal Sterilization vs. Unstabilized Solutions

Pralidoxime chloride aqueous solutions are intrinsically unstable at elevated temperatures, with concentrated solutions (300 mg/mL) exhibiting immediate color formation and progressive degradation upon autoclaving at 121°C [1]. However, the addition of hydroxylamine hydrochloride as a stabilizer enables the solution to withstand 4 separate 20-minute autoclaving cycles at 121°C while remaining essentially colorless, with pH declining from 3.0–4.0 to 1.8–1.9 [1]. Unstabilized solutions subjected to identical treatment become highly colored (yellow-orange-red) and undergo significant degradation [1]. The degradation of pralidoxime in acidic solution follows pseudo-first order kinetics, with an observed rate constant dependent on hydroxyl ion-catalyzed reactions (kOH = 1.3 × 10^10 M⁻¹ h⁻¹) and a water-catalyzed pathway (k0 = 0.033 h⁻¹) [2]. The optimum pH for stability is pH 2–3, with the degradation rate constant at 70°C measured at 2.07 × 10⁻⁴ h⁻¹ [3]. This stabilization technology is specifically disclosed for pralidoxime chloride and enables manufacture of terminally sterilized, shelf-stable injectable products—a formulation capability not equivalently documented for other oxime salts in public-domain literature.

Solution stability Terminal sterilization Autoclaving Hydroxylamine stabilization Injectable formulation

Research and Industrial Application Scenarios Where Pralidoxime Chloride Is the Preferred Oxime Selection


U.S. Military and Civilian Emergency Response Antidote Stockpiling

For agencies procuring medical countermeasures under the CHEMPACK program, Strategic National Stockpile, or Department of Defense autoinjector contracts, pralidoxime chloride is the only oxime reactivator that satisfies FDA regulatory requirements for approved antidote products [7]. The ATNAA and DuoDote autoinjectors deliver a validated 600 mg intramuscular dose in a field-ready format, with FDA-reviewed stability, sterility, and bioavailability data. No alternative oxime can legally substitute for this requirement in U.S. government procurement without an investigational new drug (IND) protocol [8].

In Vitro AChE Reactivation Research Requiring the Lowest-Intrinsic-Toxicity Standard Oxime

Investigators conducting in vitro acetylcholinesterase reactivation assays where oxime-induced enzyme inhibition must be minimized should select pralidoxime as the reference standard based on its IC50 of 878 µM against recombinant human AChE—the highest among the mono- and bispyridinium oximes except the substantially less potent methoxime [7]. This wider safety margin is critical when testing novel oxime candidates at high concentrations (100 µM or above), where intrinsic inhibitory activity of comparator oximes such as trimedoxime (IC50 167 µM) or HI-6 (IC50 203 µM) may confound reactivation measurements [7].

Studies Requiring Partial Central Nervous System AChE Reactivation

For in vivo models investigating central nervous system outcomes following organophosphate exposure, pralidoxime offers the highest BBB penetration among clinically used oximes [7]. With a mean brain penetration of ~10% and a brain/blood ratio of 0.093, pralidoxime provides measurable—though incomplete—CNS exposure [8]. This property makes it the appropriate reference standard for studies evaluating the relationship between peripheral vs. central AChE reactivation and neurobehavioral outcomes, and as a benchmark against which novel CNS-penetrant oximes are compared [6].

Pharmaceutical Development of Terminally Sterilized Injectable Oxime Formulations

Formulation scientists developing heat-sterilized aqueous oxime products can utilize the hydroxylamine hydrochloride stabilization system specifically validated for pralidoxime chloride [7]. The documented ability to withstand 4 autoclaving cycles at 121°C with minimal degradation provides a formulation template that simplifies manufacturing process design and regulatory submission, particularly for combination products with atropine [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralidoxime Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.